3-(3,5-dimethylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-[(3,5-dimethylbenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5/c1-14-11-15(2)13-16(12-14)23(28)26-21-19-5-3-4-6-20(19)32-22(21)24(29)25-17-7-9-18(10-8-17)27(30)31/h3-13H,1-2H3,(H,25,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIVPZPTKLUTNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes under acidic or basic conditions.
Amidation Reaction:
Purification: The final product is usually purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to increase yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, or biocatalysis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the benzofuran core or the methyl groups.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or CrO₃.
Reduction: Catalysts like Pd/C or reagents like SnCl₂.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as ligands in metal-catalyzed reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Pharmacology: Studied for potential anti-inflammatory, antimicrobial, and anticancer activities.
Medicine
Drug Development: Potential lead compound for the development of new therapeutic agents.
Industry
Materials Science: Used in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Comparison with Structural Analogs and Related Compounds
Structural Analog: 3-(3,5-Dimethoxybenzamido)-N-(4-Methoxyphenyl)Benzofuran-2-Carboxamide
This analog differs from the target compound in two key aspects:
Substituent Electronic Effects : The 3,5-dimethoxy groups are electron-donating, while the target’s 3,5-dimethyl groups are weakly electron-donating but more lipophilic. The nitro group (strong electron-withdrawing) in the target compound contrasts with the methoxy group (electron-donating) in the analog’s 4-position.
Biological Implications : Methoxy groups enhance solubility but may reduce membrane permeability compared to methyl groups. The nitro group could improve binding to electron-deficient biological targets (e.g., enzymes with aromatic pockets).
Comparison with 1,3,4-Thiadiazole Derivatives
A 2022 study synthesized 1,3,4-thiadiazole derivatives containing the 4-nitrophenyl group, demonstrating antimicrobial activity against E. coli, B. mycoides, and C. albicans . While the target compound shares the 4-nitrophenyl moiety, its benzofuran core differs significantly from the thiadiazole scaffold. Key distinctions include:
- Mechanistic Potential: Thiadiazoles often target bacterial cell walls or DNA gyrase, whereas benzofuran carboxamides may interact with eukaryotic enzymes (e.g., kinase or protease inhibition).
- Bioactivity : Four thiadiazole derivatives outperformed others in antimicrobial assays, suggesting nitroaryl groups enhance activity . The target compound’s nitro group may similarly potentiate antimicrobial effects, though its benzofuran core likely alters target specificity.
Antioxidant Activity of Hydroxamic Acid Derivatives
Hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide) evaluated in 2011 showed antioxidant activity via DPPH radical scavenging and β-carotene assays . However, the nitro group’s electron-withdrawing nature could reduce radical scavenging efficiency compared to electron-donating substituents (e.g., methoxy or hydroxyl groups).
Biological Activity
3-(3,5-Dimethylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a synthetic organic compound belonging to the class of benzofuran derivatives. These compounds are recognized for their diverse biological activities, including potential therapeutic applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 430.46 g/mol
- CAS Number : 887897-96-3
The compound features a benzofuran core with a carboxamide group and substituents that may influence its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways, which can lead to therapeutic effects in conditions like cancer and inflammation.
- Receptor Interaction : It can bind to various cellular receptors, modulating signal transduction pathways that affect cell proliferation and apoptosis.
- Gene Expression Modulation : The compound may influence the expression of genes associated with inflammatory responses and cancer progression.
Biological Activity Overview
| Biological Activity | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction. |
| Anti-inflammatory | May reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes. |
| Antimicrobial | Displays activity against certain bacterial strains, suggesting potential as an antimicrobial agent. |
Case Studies and Research Findings
-
Anticancer Activity
- A study evaluated the cytotoxic effects of benzofuran derivatives on human malignant cells. The results indicated that compounds similar to this compound demonstrated significant toxicity towards cancer cells while sparing non-malignant cells. The mechanism involved the activation of caspases and disruption of mitochondrial function, leading to apoptosis .
- Anti-inflammatory Effects
- Antimicrobial Properties
Q & A
Q. What are the key synthetic pathways for 3-(3,5-dimethylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with benzofuran-2-carboxylic acid derivatives. Key steps include:
Amide Coupling : Reacting benzofuran-2-carboxylic acid with 3,5-dimethylbenzoyl chloride using coupling agents like HATU or EDCl in DMF .
Nitrophenyl Substitution : Introducing the 4-nitrophenyl group via nucleophilic aromatic substitution (e.g., using 4-nitroaniline and a base like K₂CO₃ in refluxing acetonitrile) .
Optimization involves adjusting temperature (60–100°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (5–10 mol% for coupling agents). Microwave-assisted synthesis can reduce reaction time by 50% .
Table 1 : Yield Optimization for Amide Coupling Step
| Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| DMF | 80 | HATU | 72 |
| Acetonitrile | 60 | EDCl | 65 |
| DMF | 100 | HATU | 85 |
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
- Methodological Answer : Structural confirmation requires:
- NMR Spectroscopy : H and C NMR to identify substituents (e.g., nitro group at δ 8.2 ppm in H NMR) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ at m/z 474.15) .
- IR Spectroscopy : Confirming amide C=O stretches (~1650 cm⁻¹) and nitro group (~1520 cm⁻¹) .
Purity is assessed via HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .
Q. What functional groups dominate the compound’s reactivity?
- Methodological Answer : Key reactive sites:
- Nitro Group : Electrophilic aromatic substitution (e.g., reduction to amine using Pd/C and H₂) .
- Amide Bond : Hydrolysis under acidic (HCl, reflux) or basic (NaOH, 70°C) conditions to yield carboxylic acid and aniline derivatives .
- Benzofuran Core : Susceptible to oxidation (e.g., KMnO₄ in H₂SO₄ yields quinone derivatives) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity and binding mechanisms?
- Methodological Answer : Use docking studies (AutoDock Vina) to simulate interactions with targets like kinases or GPCRs. The nitro group’s electron-withdrawing nature enhances π-π stacking with aromatic residues (e.g., Tyr335 in COX-2) . DFT Calculations (Gaussian 09) reveal charge distribution: Nitro group has a partial charge of -0.45, favoring nucleophilic attack .
Table 2 : Predicted Binding Affinities (ΔG, kcal/mol)
| Target Protein | Docking Score | Key Interactions |
|---|---|---|
| COX-2 | -9.2 | H-bond with Arg120 |
| EGFR Kinase | -8.7 | π-π stacking with Phe723 |
Q. How do structural modifications (e.g., halogenation) alter bioactivity?
- Methodological Answer : Case Study : Replacing 3,5-dimethylbenzamido with 3,5-dichloro increases cytotoxicity (IC₅₀ from 12 µM to 4 µM in HeLa cells) due to enhanced lipophilicity (logP increases from 3.1 to 3.8) . Method :
Synthesize analogs via Suzuki-Miyaura coupling for aryl-halogen substitutions .
Assess bioactivity using MTT assays and correlate with Hammett constants (σₚ for Cl = +0.23 vs. CH₃ = -0.07) .
Q. What strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?
- Methodological Answer : Discrepancies arise from:
- Assay Conditions : Serum concentration (e.g., 10% FBS vs. serum-free media alters compound stability) .
- Cell Line Variability : Overexpression of efflux pumps (e.g., MDR1 in KB-V1 cells reduces efficacy) .
Resolution : - Standardize protocols (e.g., CLSI guidelines).
- Use isogenic cell lines to control for genetic variability .
Methodological Notes
- Contradictions Addressed : Synthesis yields vary by solvent (DMF > acetonitrile); researchers should prioritize DMF for higher yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
